molecular formula C18H36ClLiN2Zn B3251185 Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride CAS No. 207788-38-3

Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride

Cat. No.: B3251185
CAS No.: 207788-38-3
M. Wt: 388.3 g/mol
InChI Key: HADJOMKWMXNFKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride” is an organic zinc reagent. It is also known as “2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex solution” and has a CAS number of 1145881-09-9 . It is typically used in selective deprotonation of arenes and heteroarenes .


Molecular Structure Analysis

The molecular formula of this compound is C9H18Cl2LiNZn . The InChI code is 1S/C9H18N.2ClH.Li.Zn/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 .


Chemical Reactions Analysis

This compound is known for its selective deprotonation of arenes and heteroarenes . Arenes and heteroarenes are typically deprotonated by a directed lithiation using organolithium compounds or organolithiumamides .


Physical and Chemical Properties Analysis

This compound is a liquid and has a brown color . It has a molecular weight of 283.49 . It is typically stored in a refrigerator and shipped at room temperature . It has a high solubility in common organic solvents such as ether and toluene .

Safety and Hazards

This compound is classified as dangerous with hazard statements H225, H302, H314, H335, H351 . Precautionary measures include avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment . It is also classified as a water-reactive substance .

Future Directions

The high reactivity and nucleophilicity of this compound often result in unwanted side reactions and preclude the presence of sensitive functional groups like esters or ketones . Therefore, future research may focus on improving the selectivity and reducing the side reactions of this compound .

Properties

CAS No.

207788-38-3

Molecular Formula

C18H36ClLiN2Zn

Molecular Weight

388.3 g/mol

IUPAC Name

lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride

InChI

InChI=1S/2C9H18N.ClH.Li.Zn/c2*1-8(2)6-5-7-9(3,4)10-8;;;/h2*5-7H2,1-4H3;1H;;/q2*-1;;+1;+2/p-1

InChI Key

HADJOMKWMXNFKI-UHFFFAOYSA-M

SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].[Zn+2]

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].[Zn+2]

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 2
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 3
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 4
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 5
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 6
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.